![molecular formula C20H19N3O4 B2745936 2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-03-4](/img/structure/B2745936.png)

2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

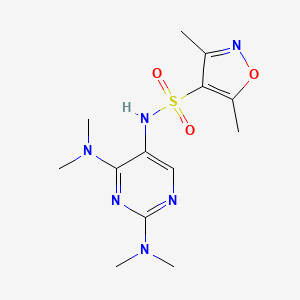

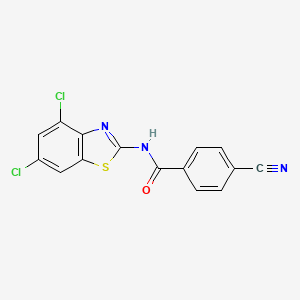

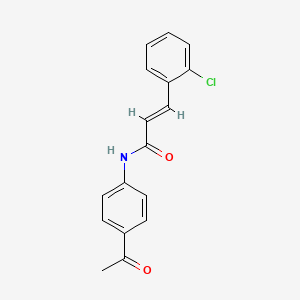

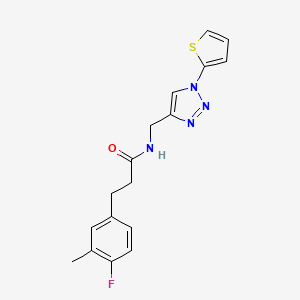

Synthesis and Antimicrobial Evaluation

A study by Suresh et al. (2016) involved the synthesis of a new series of compounds with a similar structure for antimicrobial testing. The compounds showed significant biological activity against various microorganisms, highlighting their potential in developing new antimicrobial agents Suresh, Lavanya, & Rao, 2016.

Antifungal and Antimicrobial Agents

El-Gaby et al. (2000) synthesized compounds yielding dibenzo[c,f]chromenes and related structures, which were screened for antimicrobial activities. This research demonstrates the utility of these compounds in creating effective antimicrobial agents El-Gaby, Zahran, Ismail, & Ammar, 2000.

Fluorescent Probes for Mercury Ion Detection

Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot reaction, highlighting one compound's efficiency as a fluorescent probe for mercury ions. This application is crucial for environmental monitoring and safety Shao, Pang, Yan, Shi, & Cheng, 2011.

Novel Synthesis Approaches

Gabriele et al. (2006) explored a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives, showcasing innovative methods to create complex structures. Such methodologies are crucial for expanding the scope of chemical synthesis and discovering new drugs Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006.

Antitubercular and Antileishmaniasis Applications

Thompson et al. (2016) investigated 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles for their potential in treating visceral leishmaniasis, a neglected tropical disease. This study highlights the repurposing of antitubercular compounds for other critical global health challenges Thompson, O’Connor, Blaser, Yardley, Maes, Gupta, Launay, Martin, Franzblau, Wan, Wang, Ma, & Denny, 2016.

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with PARP1, inhibiting its function . The inhibition of PARP1 disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway . When PARP1 is inhibited, single-strand DNA breaks are not repaired efficiently. This can lead to double-strand breaks when the DNA is replicated.

Result of Action

The result of the compound’s action is the potential induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound increases the likelihood of DNA damage and subsequent cell death .

properties

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c21-12-14-6-7-22-18(11-14)27-15-3-2-8-23(13-15)20(24)16-4-1-5-17-19(16)26-10-9-25-17/h1,4-7,11,15H,2-3,8-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONEOZPTGWLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)